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Compound of Interest

Compound Name: 8-Azido-ATP

Cat. No.: B1226070 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
8-Azidoadenosine-5'-triphosphate (8-Azido-ATP) is a paramount tool in chemical biology and

drug discovery. As a photoactivatable analog of adenosine triphosphate (ATP), it serves as a

powerful probe for the identification and characterization of ATP-binding proteins. Upon

irradiation with ultraviolet (UV) light, the azido group at the 8-position of the adenine ring is

converted into a highly reactive nitrene intermediate, which can then form a stable covalent

bond with amino acid residues in close proximity within the ATP-binding site of a protein. This

process, known as photoaffinity labeling, enables researchers to "capture" and subsequently

identify ATP-dependent enzymes, such as kinases, ATPases, and purinergic receptors. This

technical guide provides a comprehensive overview of the spectroscopic properties of 8-Azido-
ATP, detailed experimental protocols for its use, and visualizations of relevant biological

pathways and experimental workflows.

Core Spectroscopic and Physicochemical
Properties
The utility of 8-Azido-ATP as a photoaffinity label is intrinsically linked to its spectroscopic and

physicochemical characteristics. A thorough understanding of these properties is crucial for the

design and interpretation of experiments.
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Property Value Reference(s)

Molecular Formula C₁₀H₁₅N₈O₁₃P₃ [1]

Molecular Weight 548.19 g/mol (free acid) [1]

UV Absorption Maximum

(λmax)
281 nm [1][2][3]

Molar Extinction Coefficient (ε)
13,300 L·mol⁻¹·cm⁻¹ (at 281

nm in Tris-HCl, pH 7.5)
[1][2][3]

Photolysis Wavelength Typically 254 nm [4][5]

Purity
≥ 95% (as determined by

HPLC)
[1]

Appearance
Colorless to slightly yellow

solution in water
[1]

Storage Conditions
Store at -20°C or below,

protected from light.
[4]

UV-Vis Absorption:

The UV-Vis absorption spectrum of 8-Azido-ATP is characterized by a distinct peak at 281 nm.

[1][2][3] This property is fundamental for quantifying the concentration of 8-Azido-ATP
solutions using the Beer-Lambert law. It is important to note that the absorption maximum is

slightly shifted compared to native ATP, which has a λmax of approximately 259 nm.

Fluorescence Properties:

Unmodified 8-Azido-ATP is generally considered to be non-fluorescent or very weakly

fluorescent. However, fluorescent derivatives, such as 8-azido-1,N⁶-etheno-ATP, have been

synthesized and characterized for applications where a fluorescent readout is desired.[6][7][8]

These fluorescent analogs combine the photoreactive properties of the azido group with the

ability to be visualized by fluorescence microscopy or other fluorescence-based techniques.

Photochemistry of 8-Azido-ATP
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The key to 8-Azido-ATP's function as a photoaffinity label lies in its photochemistry. Upon

absorption of UV light, typically at 254 nm, the 8-azido group undergoes photolysis to generate

a highly reactive singlet nitrene intermediate.[4] This nitrene is short-lived and can undergo

several reactions, including insertion into C-H and N-H bonds, or addition to double bonds,

leading to the formation of a covalent adduct with the target protein. In aqueous solutions, the

singlet nitrene can also react with water. The pivotal reactive intermediate in photolabeling

studies is considered to be a closed adenosine diazaquinodimethane, which is formed from the

tautomerization of the singlet nitrene.[9] This intermediate has a longer lifetime and reacts

readily with nucleophiles such as amines and thiols present in the protein's ATP-binding site.[9]

Experimental Protocols
General Protocol for Photoaffinity Labeling of an ATP-
Binding Protein
This protocol provides a general framework for the photoaffinity labeling of a purified protein or

a complex protein mixture with 8-Azido-ATP. Optimization of probe concentration, incubation

times, and UV irradiation conditions is essential for each specific biological system.

Materials:

Purified protein or cell lysate

8-Azido-ATP solution (e.g., 10 mM stock in a suitable buffer)

Binding buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 5 mM MgCl₂)

UV lamp (254 nm)

Ice bucket

Microcentrifuge tubes

Procedure:

Preparation of the Reaction Mixture:
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In a microcentrifuge tube on ice, prepare the reaction mixture containing the target protein

(e.g., 1-10 µM for a purified protein, or 100-500 µg of total protein for a cell lysate) in the

binding buffer.[10]

Add 8-Azido-ATP to the desired final concentration. A starting concentration 10-fold higher

than the expected dissociation constant (Kd) is recommended, often in the range of 1-100

µM.[10]

Control Reactions (Crucial for Validation):

No UV Control: A sample that is not irradiated with UV light to check for non-specific

covalent binding.[11]

Competition Control: Pre-incubate the protein sample with a 100-fold molar excess of a

non-photoreactive competitor (e.g., ATP) for 15-30 minutes before adding the 8-Azido-
ATP probe.[11] This demonstrates the specificity of labeling at the ATP-binding site.

No Probe Control: A sample without the 8-Azido-ATP probe to identify endogenous

protein bands that may interfere with the analysis.[10]

Incubation:

Incubate the reaction mixtures in the dark (to prevent premature photolysis) at 4°C, room

temperature, or on ice for 15-60 minutes to allow for the binding of 8-Azido-ATP to the

target protein.[10]

UV Cross-linking:

Place the open tubes on ice and irradiate with a UV lamp at 254 nm.

The distance from the lamp and the irradiation time need to be optimized. A typical starting

point is 5-15 minutes at a distance of approximately 5 cm.[10]

Safety Note: UV radiation is harmful. Always use appropriate personal protective

equipment, including UV-blocking face shields and lab coats.

Analysis of Labeled Proteins:
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After UV irradiation, the covalently labeled proteins can be analyzed by various methods,

such as:

SDS-PAGE and Autoradiography: If a radiolabeled version of 8-Azido-ATP (e.g., [γ-

³²P]8-Azido-ATP) is used.

Western Blotting: Using an antibody specific to the target protein or a tag.

Mass Spectrometry: For identification of the labeled protein and the site of covalent

modification.

Applications in Signaling Pathways and
Experimental Workflows
8-Azido-ATP is widely used to study various signaling pathways involving ATP-binding

proteins. Below are examples of its application and the corresponding experimental workflows

visualized using Graphviz.

Identification of Protein Kinase Substrates
Protein kinases are a major class of enzymes that are targeted in drug discovery. 8-Azido-ATP
can be used to identify novel kinase substrates and to profile the kinome.

Prepare Cell Lysate
or Purified Kinase

Incubate with
8-Azido-ATP

UV Cross-linking
(254 nm)

Enrichment of
Labeled Proteins

(e.g., Biotin-Streptavidin)

Proteolytic Digestion
(e.g., Trypsin) LC-MS/MS Analysis Identify Labeled Proteins

and Modification Sites

Click to download full resolution via product page

Caption: Experimental workflow for identifying protein kinase substrates using 8-Azido-ATP.

Probing P2X Receptor-Mediated Signaling
P2X receptors are ATP-gated ion channels involved in a variety of physiological processes. 8-
Azido-ATP can be used as a photoaffinity label to study the structure and function of these

receptors.[12]
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Caption: Signaling pathway illustrating the use of 8-Azido-ATP to label P2X receptors.
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Logical Workflow for Validating Photoaffinity
Labeling Specificity
To ensure that the observed labeling is specific to the ATP-binding site and dependent on UV

activation, a series of control experiments are necessary.

Protein + 8-Azido-ATP + UV

Labeling Observed

Result

Protein + 8-Azido-ATP (No UV)

No Labeling

Result

Protein + 8-Azido-ATP + ATP + UV

Reduced/No Labeling

Result

Protein + UV (No Probe)

No Labeling

Result

Click to download full resolution via product page

Caption: Logical relationship of control experiments for validating photoaffinity labeling.

Conclusion
8-Azido-ATP remains an indispensable chemical probe for the exploration of the ATP-binding

proteome. Its well-defined spectroscopic properties, particularly its UV absorbance and

photochemical reactivity, provide a robust foundation for its application in photoaffinity labeling.

The experimental protocols and validation workflows outlined in this guide, coupled with a

fundamental understanding of the underlying photochemistry, will empower researchers to

effectively utilize 8-Azido-ATP for the discovery and characterization of novel therapeutic

targets and the elucidation of complex biological signaling networks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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